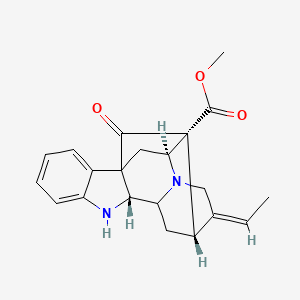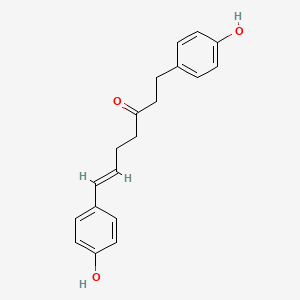
GensenosideRh7
Overview
Description
GensenosideRh7 is a saponin extracted from the roots of the Panax ginseng plant. It belongs to a class of natural product steroid glycosides and triterpene saponins, found almost exclusively in the plant genus Panax (ginseng) . The CAS Number of GensenosideRh7 is 343780-68-7, and its molecular weight is 947.15 .
Molecular Structure Analysis
The structure of dammarane ginsenosides, which GensenosideRh7 is a member of, consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis
Ginsenosides, including GensenosideRh7, can undergo multiple methylation reactions in the gas phase within the DART ion source . Methylated ginsenoside stereoisomers, even with subtle structure differences, generate very different mass signals from full-scan MS and tandem MS .Physical And Chemical Properties Analysis
Clinical applications of ginsenosides have been limited because of their physical and chemical properties such as low solubility and poor stability, as well as their short half-life, easy elimination, degradation, and other pharmacokinetic properties in vivo .Scientific Research Applications
Cancer Treatment and Management
Ginsenoside Rh7: has shown promise in the field of oncology, particularly in the treatment and management of cancer. Studies have indicated that this compound can inhibit the growth and proliferation of certain cancer cell lines, such as H1299, a human non-small cell lung cancer cell line . The time-dependent effects of Ginsenoside Rh7 on cell growth have been a subject of interest, suggesting potential applications in developing cancer therapies.
Immunomodulation in Colorectal Cancer
In colorectal cancer (CRC), Ginsenoside Rh7 acts as an immunomodulator. It affects the tumor microenvironment by enhancing immune response, inhibiting the activation of stromal cells, and altering the hallmarks of CRC cells . Additionally, Ginsenoside Rh7 has been reported to enhance the efficacy of chemotherapy drugs for CRC and reduce drug resistance and side effects of other treatments .
Neuroprotective Effects
Ginsenoside Rh7 has demonstrated strong pharmacological activities in the nervous system. It offers protective effects on nerve cells, improves resistance to neuronal injury, and modulates neural activity. It also shows potential in improving brain damage outcomes after eclampsia hemorrhage and in the treatment of neurodegenerative disorders .
Metabolic Regulation
This compound has been associated with improved glucose metabolism and may play a role in managing metabolic conditions such as diabetes and obesity. By influencing metabolic pathways, Ginsenoside Rh7 could be a valuable addition to the arsenal of natural compounds used in metabolic health management .
Cardiovascular Health
Ginsenoside Rh7 may contribute to cardiovascular health by ameliorating conditions related to the heart and blood vessels. Its therapeutic applications could extend to improving outcomes in cardiovascular diseases and stroke, making it a compound of interest for further cardiovascular research .
Anti-Aging and Muscle-Wasting Conditions
The compound has been shown to benefit skeletal muscle and may help in ameliorating muscle-wasting conditions. Additionally, its potential anti-aging effects could make it a candidate for health supplements aimed at mitigating the effects of aging .
Mechanism of Action
Ginsenosides exhibit a large variety of subtle and difficult-to-characterize biological effects when studied in isolation . They are amphiphilic and may interact with and change the properties of cell membranes. Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors .
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(3S,7S,8R,9R,10R,12R,13R,14R,17S)-3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3/t20-,21+,22+,24+,25-,26-,27-,28+,29-,30+,31-,33-,34+,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPGURKWJGBPTN-SAEPZWPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148690 | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
343780-68-7 | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343780-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,7β,12β)-3,7,12-Trihydroxydammara-5,24-dien-20-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)



![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)
![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)